molecular formula C13H19NO2 B5292162 N-[1-(4-methoxyphenyl)propyl]propanamide

N-[1-(4-methoxyphenyl)propyl]propanamide

Cat. No.: B5292162
M. Wt: 221.29 g/mol
InChI Key: CPDGDEAXHRHURH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(4-Methoxyphenyl)propyl]propanamide is a synthetic propanamide derivative of interest in medicinal chemistry and pharmacological research. Compounds within the propanamide chemical class are frequently investigated for their interactions with central nervous system targets; for instance, structurally similar agonists are being actively studied for their activity on the GPR88 receptor, a G protein-coupled receptor (GPCR) considered a promising target for psychiatric and neurodegenerative disorders such as schizophrenia, Parkinson's disease, and addiction . The molecular structure of this compound, which incorporates a methoxyphenyl group, is a key scaffold in drug discovery, as this moiety is common in compounds screened for various biological activities, including potential antioxidant and anticancer properties . Researchers utilize this and related propanamide derivatives as critical reference standards or as building blocks in structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties of novel drug candidates . As with all compounds of this nature, it is supplied For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can request detailed analytical data, including spectroscopic information (such as IR and NMR), upon inquiry. For suppliers and availability, please check the latest catalog information from certified chemical suppliers.

Properties

IUPAC Name

N-[1-(4-methoxyphenyl)propyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-4-12(14-13(15)5-2)10-6-8-11(16-3)9-7-10/h6-9,12H,4-5H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPDGDEAXHRHURH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)OC)NC(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Para-Methoxyfentanyl (N-(4-Methoxyphenyl)-N-[1-(2-Phenylethyl)-4-Piperidinyl]propanamide)

Structural Differences :

  • Para-methoxyfentanyl includes a piperidinyl ring and a 2-phenylethyl substituent, absent in the target compound .
  • The piperidine moiety is critical for opioid receptor binding, making para-methoxyfentanyl a potent analgesic, whereas the target compound lacks this feature.

Pharmacological Implications :

Aryl-Substituted Propanamide Derivatives (Compounds 3j, 3k, 3l)

Impact of Substituents :

  • Fluorine substituents (3k, 3l) enhance electron-withdrawing effects, improving reaction yields compared to methoxy groups (3j).

Heterocyclic Modifications (Compounds 3s, 3t, 3u, 3v)

Key Examples :

  • 3s : Cyclopropanecarbonyl group with 3-fluorophenyl, 33% yield, LC/MS purity 57% .
  • 3v : Cyclohexanecarbonyl with 4-methoxyphenyl, 26% yield as a white powder .

Structural and Functional Insights :

  • Lower yields (e.g., 3v) may reflect synthetic challenges with bulky substituents .

Pyridazine and Benzimidazole Derivatives

Example : 3-(4-Methoxyphenyl)-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)propanamide (CAS 1040668-71-0):

  • Incorporates a pyridazine ring, increasing molecular complexity (MW 391.5 g/mol). Pyridazine derivatives are associated with diverse bioactivities, including kinase inhibition .

Comparison :

  • The pyridazine moiety may confer distinct target selectivity compared to the simpler propyl-amide structure of the target compound.

DNAJA1 Inhibitors (Compound 7-7)

Structure : N-[3-(1H-1,3-Benzodiazol-2-yl)propyl]-3-(3-hydroxy-6-methyl-4-oxo-4H-pyran-2-yl)-3-(4-methoxyphenyl)propanamide.

  • Features a benzimidazole group linked to the propanamide core.

Functional Role :

  • The benzimidazole group enhances interactions with protein targets .

Spectroscopic Characterization

  • 1H-NMR/13C-NMR : Distinct chemical shifts for methoxy (δ ~3.8 ppm) and fluorophenyl (δ ~7.0–7.5 ppm) groups aid in structural confirmation .
  • HRMS : Validates molecular formulas, e.g., C23H25N3O3 for the pyridazine derivative .

Q & A

Q. Key Variables :

ParameterImpact on YieldReference
Solvent (THF vs. DCM)DCM enhances acylation efficiency
Temperature (0°C vs. RT)Lower temps reduce side reactions

How is this compound characterized structurally, and what analytical techniques are critical?

  • NMR Spectroscopy : ¹H and ¹³C NMR identify methoxy (δ ~3.8 ppm) and amide (δ ~6.5–7.5 ppm) groups. reports HR-ESI-MS (m/z 248.2006) for structural confirmation .
  • Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., C₁₃H₁₉NO₂ theoretical MW: 221.29 g/mol).

Methodological Tip : Use deuterated DMSO for NMR to resolve aromatic protons .

What purification strategies are optimal for isolating this compound from reaction mixtures?

  • Flash Chromatography : Employ silica gel with ethyl acetate/hexane gradients (e.g., 20–50% EtOAc) to separate polar byproducts .
  • Recrystallization : Use ethanol/water mixtures for high-purity crystalline solids, as demonstrated for analogs in .

Advanced Research Questions

How can researchers design experiments to investigate the compound’s interaction with cytochrome P450 enzymes?

  • In vitro assays : Incubate the compound with recombinant CYP isoforms (e.g., CYP3A4) and quantify metabolites via LC-MS. highlights similar protocols for enzyme inhibition studies .
  • Kinetic analysis : Determine IC₅₀ values using fluorogenic substrates.

Challenge : Structural similarity to fentanyl analogs () may require stringent regulatory approvals .

What strategies resolve contradictions in biological activity data across studies?

  • Meta-analysis : Compare datasets for variables like assay type (e.g., cell-free vs. cell-based). notes divergent IC₅₀ values for PTP1B inhibitors due to buffer pH differences .
  • Structural analogs : Test derivatives (e.g., para-fluorofentanyl in ) to isolate pharmacophore contributions .

Q. Example :

StudyIC₅₀ (μM)Assay Condition
A2.1pH 7.4, 25°C
B5.8pH 6.8, 37°C

How can structure-activity relationship (SAR) studies optimize the compound’s pharmacological profile?

  • Modifications :
    • Methoxy group replacement : Substitute with halogens (e.g., para-fluorofentanyl in ) to enhance metabolic stability .
    • Alkyl chain variation : Shorten the propyl group to reduce lipophilicity (see for analogs with improved selectivity) .

Q. SAR Insights :

DerivativeBioactivityReference
N-[1-(4-Fluorophenyl)propyl]propanamide10× higher CYP3A4 affinity
N-[1-(3,4-Dimethoxyphenyl)propyl]propanamideReduced cytotoxicity

What computational methods predict the compound’s terahertz vibrational modes for crystallographic analysis?

  • DFT simulations : Use Gaussian 16 with B3LYP/6-311++G** basis set to model THz spectra. validates this approach for fentanyl analogs .
  • Cross-validation : Compare simulated spectra with experimental THz data (e.g., 0.5–3 THz range) to confirm crystalline polymorphism.

How do regulatory controls impact in vivo studies of this compound?

  • Legal status : The compound’s structural similarity to Schedule I opioids () requires DEA licensing for animal testing .
  • Ethical protocols : Adhere to NIH guidelines for analgesic studies, including dose escalation and withdrawal symptom monitoring.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.